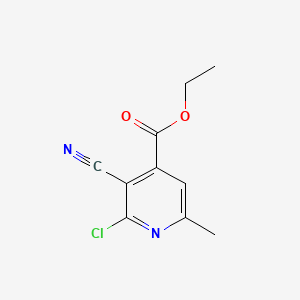

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108204. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBHWPRQGVLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193152 | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40108-12-1 | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040108121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40108-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Ethyl 2-chloro-3-cyano-6-methylisonicotinate, a key building block in the development of various pharmaceutical and agrochemical agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis. The presented methodology is a two-step process commencing with the construction of the core pyridone ring system via a Guareschi-Thorpe condensation, followed by a targeted chlorination to yield the final product.

Introduction: The Significance of a Polysubstituted Pyridine

Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[4][5] this compound, with its array of functional groups—a chloro substituent for subsequent nucleophilic substitution, a cyano group as a versatile synthetic handle, a methyl group for steric and electronic modulation, and an ethyl ester to influence solubility and for potential derivatization—represents a highly valuable and versatile intermediate.[1][2][3] Its structural motifs are found in compounds targeting a wide range of biological pathways. This guide will provide a detailed, field-proven protocol for its synthesis, emphasizing the chemical principles that underpin the chosen experimental design.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step sequence. This strategy prioritizes the early and efficient construction of the core heterocyclic scaffold, followed by a robust functional group interconversion.

-

Step 1: Guareschi-Thorpe Pyridine Synthesis - Formation of the pyridone precursor, Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate.

-

Step 2: Deoxychlorination - Conversion of the 2-hydroxypyridine to the final 2-chloro derivative.

This pathway is advantageous due to the ready availability of the starting materials and the generally high yields achievable in each step.

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate

The initial step involves the construction of the polysubstituted 2-pyridone ring system through a Guareschi-Thorpe condensation.[6][7] This multicomponent reaction efficiently brings together simple acyclic precursors to form the complex heterocyclic core.

Mechanistic Insight

The Guareschi-Thorpe reaction, in this context, is a base-catalyzed condensation. The reaction proceeds through a series of well-established organic transformations:

-

Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between ethyl acetoacetate and cyanoacetamide. The active methylene group of cyanoacetamide attacks the keto-carbonyl of ethyl acetoacetate.

-

Michael Addition: This is followed by a Michael addition of a second molecule of cyanoacetamide to the resulting α,β-unsaturated intermediate.

-

Intramolecular Cyclization and Tautomerization: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the more stable 2-pyridone ring.[8][9]

Caption: Mechanistic flow of Step 1.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl acetoacetate | 130.14 | 1.0 | 130.14 g |

| Cyanoacetamide | 84.08 | 1.0 | 84.08 g |

| Ethanol | 46.07 | - | 500 mL |

| Piperidine | 85.15 | catalytic | ~5 mL |

| Acetic Acid (glacial) | 60.05 | - | As needed |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (500 mL), ethyl acetoacetate (130.14 g, 1.0 mol), and cyanoacetamide (84.08 g, 1.0 mol).

-

Stir the mixture to ensure homogeneity.

-

Add piperidine (5 mL) as a basic catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Cool the flask in an ice bath for 1 hour to maximize precipitation.

-

Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 50 mL).

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate as a crystalline solid.[10]

Step 2: Chlorination of Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate

The second step is the conversion of the 2-pyridone to the 2-chloropyridine. This is a deoxychlorination reaction, effectively replacing the hydroxyl group with a chlorine atom. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficiency and reliability.[11][12]

Mechanistic Insight

The chlorination of a 2-pyridone with phosphorus oxychloride is a well-established reaction. The mechanism involves the following key steps:

-

Activation of the Pyridone: The oxygen atom of the 2-pyridone (in its lactam form) acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Chlorophosphate Intermediate: This initial attack leads to the formation of a chlorophosphate intermediate and the displacement of a chloride ion.

-

Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile and attacks the C2 position of the pyridine ring, which is now highly activated towards nucleophilic attack.

-

Elimination and Product Formation: This is followed by the elimination of a dichlorophosphate species and regeneration of the aromatic pyridine ring, now with a chloro substituent at the C2 position.[13][14]

Caption: Mechanistic flow of Step 2.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate | 206.20 | 0.5 | 103.1 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 230 g (140 mL) |

| N,N-Dimethylformamide (DMF) | 73.09 | catalytic | ~2 mL |

| Toluene | 92.14 | - | 300 mL |

| Ice | 18.02 | - | As needed |

| Sodium Bicarbonate (NaHCO₃) solution (sat.) | 84.01 | - | As needed |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

-

In a 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend Ethyl 2-hydroxy-3-cyano-6-methylisonicotinate (103.1 g, 0.5 mol) in toluene (300 mL).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~2 mL).

-

From the dropping funnel, add phosphorus oxychloride (140 mL, 1.5 mol) dropwise to the stirred suspension. The addition should be controlled to manage any exotherm.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker (at least 2 L) with vigorous stirring. This is a highly exothermic process and should be done with extreme caution.

-

Neutralize the acidic aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C≡N, C=O of the ester).

-

Melting Point Analysis: To assess the purity of the crystalline product.

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Piperidine: Flammable and toxic. Use in a well-ventilated area.

-

General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

The two-step synthetic route detailed in this guide, commencing with a Guareschi-Thorpe condensation followed by chlorination with phosphorus oxychloride, provides a reliable and scalable method for the preparation of this compound. The mechanistic discussions offer a rationale for the chosen reagents and conditions, empowering researchers to troubleshoot and adapt the procedures as needed. This versatile building block, now accessible through a robust synthetic pathway, can be further elaborated to construct a diverse array of complex molecules for applications in drug discovery and agrochemical development.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide.

- BenchChem. (2025). Synthetic Routes to 2-Chloro-3-Cyanopyridine Derivatives: Application Notes and Protocols.

- LookChem. (n.d.). Cas 18619-97-1, ETHYL 3-CYANO-2-HYDROXY-6-METHYLISONICOTINATE.

- MDPI. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.

- Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.

- PubChem. (n.d.). Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

- RSC Publishing. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances.

- RSC Publishing. (2023).

- Wikipedia. (n.d.). Phosphoryl chloride.

Sources

- 1. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guareschi-Thorpe Condensation [drugfuture.com]

- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | C10H10N2O3 | CID 226755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its unique arrangement of chloro, cyano, methyl, and ethyl ester functional groups on the isonicotinate core imparts a versatile reactivity profile, making it a valuable intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, an exploration of its reactivity, and insights into its applications in the development of novel therapeutic agents and other industrially relevant molecules.

Chemical and Physical Properties

This compound, with the CAS number 40108-12-1, is a solid at room temperature.[3] A thorough understanding of its fundamental properties is essential for its effective use in research and development.

Identifiers and Structure

The structural formula and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate[3] |

| CAS Number | 40108-12-1[4] |

| Molecular Formula | C₁₀H₉ClN₂O₂[4] |

| Molecular Weight | 224.64 g/mol [4] |

| Canonical SMILES | CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N[3] |

| InChI Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N[3] |

Chemical Structure Diagram

Physical Properties

A compilation of the key physical properties is provided below. These properties are critical for designing experimental setups, purification procedures, and for predicting the compound's behavior in various solvent systems.

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Melting Point | 58 °C | [4] |

| Boiling Point | 144-146 °C at 2.5 Torr | [4] |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | -2.45 ± 0.10 | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Synthesis and Characterization

The synthesis of this compound typically involves the construction of the substituted pyridine ring followed by esterification, or the modification of a pre-existing isonicotinate scaffold.

Synthetic Pathways

Several synthetic routes to this compound have been described, primarily starting from isonicotinic acid derivatives.[3] One common approach involves the condensation of ethyl formylacetate with 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid.[3] Another strategy is the introduction of the cyano group via nitrile substitution reactions on appropriate precursors.[3]

A plausible and widely utilized method for constructing the substituted pyridine core is the Guareschi-Thorpe reaction . This multi-component reaction involves the cyclocondensation of ethyl 2,4-dioxovalerate and 2-cyanoacetamide in the presence of a base catalyst like diethylamine.[1] The reaction proceeds through a series of nucleophilic addition and cyclization steps, ultimately leading to the formation of the pyridine ring.

Guareschi-Thorpe Reaction Pathway

Traditional esterification of the corresponding carboxylic acid using ethanol in the presence of an acid catalyst, such as sulfuric acid, is also a viable method, with reported yields ranging from 70-90%.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group on the pyridine ring, and a singlet for the proton on the pyridine ring.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the cyano carbon, and the carbons of the pyridine ring and the ethyl and methyl substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various C-C and C-N stretching and bending vibrations of the aromatic ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the pyridine ring, which is further enhanced by the electron-withdrawing cyano and ester groups. This makes the chloro substituent at the 2-position susceptible to nucleophilic aromatic substitution .[3]

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward route to a diverse range of 2-substituted isonicotinate derivatives.[3] This reactivity is of paramount importance for its use as a synthetic intermediate.

Nucleophilic Substitution at the 2-Position

Hydrolysis of the Cyano Group

Under acidic or basic conditions, the cyano group can undergo hydrolysis to yield a carboxylic acid.[3] This transformation opens up further possibilities for derivatization, such as amide bond formation.

Applications in Research and Development

This compound is a key intermediate in the synthesis of complex organic molecules with potential biological activity.

Pharmaceutical Applications

The substituted pyridine scaffold is a common motif in many biologically active compounds. This intermediate is utilized in the synthesis of novel compounds for drug discovery programs.[2] For instance, related 2-chloro-3-aminopyridine derivatives are key intermediates in the synthesis of the non-nucleoside reverse transcriptase inhibitor Nevirapine , which is used in the treatment of HIV.[5][6] The reactivity of the chloro and cyano groups allows for the introduction of various pharmacophores to explore structure-activity relationships. Preliminary studies on similar compounds suggest potential interactions with biological pathways related to inflammation and cancer.[1]

Agrochemical Applications

The development of new pesticides and herbicides is another area where this compound finds application.[2] The pyridine core is present in a number of commercially successful agrochemicals, and the versatile reactivity of this compound allows for the synthesis of new candidates for crop protection.

Safety and Handling

Detailed toxicological data for this compound is not extensively published. However, due to the presence of the chloro and cyano functionalities, it should be handled with caution, assuming potential toxicity.[3]

-

Hazard Codes: Xi (Irritant)[4]

-

Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[4]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[4]

Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined reactivity, particularly the susceptibility of the 2-chloro substituent to nucleophilic displacement, provides a reliable platform for the synthesis of a wide array of novel heterocyclic compounds. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is crucial for harnessing its full potential in research and development endeavors.

References

- The Royal Society of Chemistry. (2019). Supporting Information.

- PubChemLite. This compound (C10H9ClN2O2).

- Lookchem. Cas 40108-12-1,this compound.

- Patsnap Eureka. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.

- Google Patents. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. ETHYL 2,4-DICHLORO-6-METHYLPYRIDINE-3-CARBOXYLATE(86129-63-7) 1H NMR [m.chemicalbook.com]

- 3. Buy this compound | 40108-12-1 [smolecule.com]

- 4. This compound CAS#: 40108-12-1 [amp.chemicalbook.com]

- 5. Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS No. 40108-12-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

Ethyl 2-chloro-3-cyano-6-methylisonicotinate, registered under CAS number 40108-12-1, is a highly functionalized pyridine derivative that has emerged as a significant building block in synthetic organic chemistry. Its unique arrangement of chloro, cyano, methyl, and ethyl ester functional groups on a pyridine core makes it a reactive and versatile intermediate. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for professionals in drug discovery and materials science. The strategic placement of reactive sites on the molecule allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties and Molecular Structure

This compound is a beige solid at room temperature with a molecular formula of C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1][3] Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a cyano group, at the 4-position with an ethyl carboxylate group, and at the 6-position with a methyl group.

| Property | Value | Source |

| CAS Number | 40108-12-1 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [3] |

| Molecular Weight | 224.64 g/mol | [3] |

| Physical Form | Beige solid | [1] |

| Melting Point | 58-60 °C | [4] |

| Boiling Point | 144-146 °C at 2.5 Torr | [3] |

| InChI Key | XUXBHWPRQGVLRY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process that can be understood as a variation of the Hantzsch pyridine synthesis. This approach involves the condensation of a β-ketoester with an enamine, followed by cyclization and subsequent functional group manipulations. A plausible and documented synthetic route for a closely related analog, ethyl 2-chloro-4-methylnicotinate, provides a strong basis for the synthesis of the title compound.[5]

The likely synthetic pathway commences with the Knoevenagel condensation of ethyl acetoacetate with an appropriate precursor to form a substituted enamine. This intermediate then undergoes cyclization. The final chlorination step to introduce the chloro group at the 2-position is a critical transformation, often achieved using reagents like phosphorus oxychloride.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical, based on related syntheses)

This protocol is a representative example based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

-

Formation of the Enamine (Ethyl 3-aminocrotonate): Ethyl acetoacetate is reacted with aqueous ammonia. The reaction mixture is stirred at room temperature until the formation of the enamine is complete, as monitored by thin-layer chromatography (TLC). The product is then extracted with an organic solvent and dried.

-

Condensation: The resulting enamine is condensed with a suitable cyano-activated carbonyl compound. This reaction is typically carried out in a solvent such as ethanol or acetic acid, sometimes with a catalyst, and may require heating.

-

Cyclization and Dehydration: The acyclic condensation product is then heated, often in the presence of an acid or base catalyst, to induce cyclization and subsequent dehydration to form the pyridine ring, yielding Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate.

-

Chlorination: The hydroxy-pyridine intermediate is chlorinated using a reagent such as phosphorus oxychloride (POCl₃), often in a high-boiling solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to drive the conversion to this compound.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with a suitable organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield the final product.

Applications in Drug Discovery and Agrochemicals

The highly substituted nature of this compound makes it a valuable intermediate for the synthesis of a variety of biologically active molecules. The chloro and cyano groups are particularly useful handles for further chemical modifications.

-

Pharmaceuticals: Substituted pyridines are core structures in many pharmaceuticals. This compound serves as a precursor for more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to be scaffolds for kinase inhibitors.[6] Kinase inhibitors are a major class of drugs used in the treatment of cancer and inflammatory diseases.[7]

-

Agrochemicals: The pyridine moiety is also present in many herbicides and pesticides. The specific substitution pattern of this molecule can be modified to develop new agrochemicals with improved efficacy and selectivity.[2]

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this specific compound is not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and methyl groups, as well as the aromatic proton on the pyridine ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (CH₃) | 1.3 - 1.5 | Triplet (t) |

| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) |

| Ethyl (CH₂) | 4.3 - 4.5 | Quartet (q) |

| Aromatic (H-5) | 7.5 - 7.7 | Singlet (s) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show signals for each of the ten unique carbon atoms in the molecule. The chemical shifts will be influenced by the neighboring functional groups.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 18 - 22 |

| Ethyl (CH₃) | 13 - 15 |

| Ethyl (CH₂) | 62 - 65 |

| Cyano (C≡N) | 115 - 118 |

| Pyridine Ring Carbons | 110 - 165 |

| Carbonyl (C=O) | 165 - 170 |

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 |

| C=O (Ester) | 1720 - 1740 |

| C=N, C=C (Aromatic Ring) | 1550 - 1600 |

| C-H (Alkyl) | 2850 - 3000 |

| C-Cl | 700 - 800 |

MS (Mass Spectrometry)

The mass spectrum, particularly under high-resolution conditions (HRMS), would confirm the molecular formula. The spectrum would show a prominent molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H320: Causes eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling and Storage: This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to handle it under an inert atmosphere.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All work should be conducted in a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its rich functionality provides a platform for the development of a wide range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a key resource for researchers and developers working with this important chemical building block. Further research into the specific applications of this compound is likely to uncover new and valuable uses in the years to come.

References

- Smolecule. (2023, August 15). Buy this compound | 40108-12-1.

- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.

- LookChem. (n.d.). Cas 40108-12-1, this compound.

- Lee, Y.-Y., & Liu, S.-T. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 415-422.

- Organic Syntheses. (n.d.). Pyridine and Pyrimidine Derivatives.

- Nalam, V. K., et al. (2006). Synthesis of some novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2, 3-b] pyridine-3-carboxylate derivatives. Indian Journal of Chemistry - Section B, 45B, 1772-1775.

- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about Hantzsch's reaction? A brief review of the Hantzsch pyridine synthesis. RSC Advances, 4(90), 54282-54299.

- Grozinger, K. G., et al. (2000).

- YouTube. (2022, December 25).

- Patsnap. (n.d.). Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone.

- Google Patents. (n.d.). Processes of preparing a JAK1 inhibitor and new forms thereto.

- Google Patents. (n.d.). United States Patent.

- Organic Syntheses. (n.d.). Metalation of 2-Methylpyridine Derivatives.

- Labware E-shop. (n.d.). This compound, 97%.

- Al-Ghorbani, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Results in Chemistry, 7, 101416.

- Google Patents. (n.d.). Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition.

- Abdel-Wahab, B. F., et al. (2015). Uses of 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea as a Building Block in the Synthesis of Fused Pyrimidine and Thiazine Systems. Chemical & Pharmaceutical Bulletin, 63(6), 450-456.

- CymitQuimica. (2023, July 5). Methyl 2-chloro-6-methylisonicotinate Safety Data Sheet.

- BenchChem. (2025). Spectroscopic and Spectrometric Characterization of 6-Chloro-3-cyano-4-methylcoumarin: A Technical Guide.

- Guo, W., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 35, e20230239.

- Google Patents. (n.d.). Process for the preparation of substituted pyridines.

- Benzerka, M., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate.

Sources

- 1. This compound | 40108-12-1 [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 40108-12-1 [sigmaaldrich.com]

- 5. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity of Ethyl 2-chloro-3-cyano-6-methylisonicotinate and the Broader Class of Cyanopyridine Derivatives

Prepared by: A Senior Application Scientist

Introduction

Ethyl 2-chloro-3-cyano-6-methylisonicotinate, hereafter referred to as ECCMI, is a substituted pyridine derivative with the chemical formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1][2] While specific biological data for ECCMI is not extensively documented in publicly available literature, its structural motifs—particularly the cyanopyridine core—place it within a class of compounds known for a wide spectrum of pharmacological activities.[3] This guide will, therefore, explore the potential biological activities of ECCMI by examining the established properties of structurally related cyanopyridine derivatives. We will delve into hypothetical mechanisms of action and provide detailed, field-proven experimental protocols to assess these potential activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

ECCMI is a solid at room temperature with a melting point of approximately 58°C.[2][4] Its synthesis can be achieved through various organic chemistry routes, often involving the condensation of appropriate precursors to form the substituted pyridine ring.[1] The presence of a chloro group at the 2-position, a cyano group at the 3-position, and an ethyl ester at the 4-position of the pyridine ring are key features that likely influence its biological profile.[1]

Potential Anticancer Activity

The cyanopyridine scaffold is a common feature in a variety of compounds investigated for their anticancer properties.[3][5][6] Derivatives have shown promise as kinase inhibitors and cytotoxic agents, making this a primary area of interest for ECCMI.[3]

Hypothesized Mechanism of Action: Kinase Inhibition

Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The cyanopyridine core of ECCMI could potentially act as a scaffold to bind to the ATP-binding pocket of various kinases. The chloro and cyano substituents may contribute to specific interactions within the kinase domain, potentially leading to inhibition of downstream signaling pathways controlling cell proliferation and survival.

A logical workflow to investigate the potential anticancer activity of ECCMI would begin with broad-spectrum cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

Experimental Workflow: Assessing Anticancer Potential

Caption: Workflow for investigating the anticancer properties of ECCMI.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of a compound against a panel of human cancer cell lines.

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of ECCMI in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the ECCMI stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

- Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of ECCMI to the respective wells. Include vehicle control (media with DMSO) and untreated control wells.

- Incubate the plate for 48-72 hours.

3. MTT Assay and Data Analysis:

- Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

- Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

| Compound | Cell Line | Hypothetical IC₅₀ (µM) |

| ECCMI | MCF-7 | 12.5 |

| ECCMI | A549 | 25.8 |

| ECCMI | HCT116 | 8.2 |

| Doxorubicin (Control) | MCF-7 | 0.5 |

| Doxorubicin (Control) | A549 | 0.8 |

| Doxorubicin (Control) | HCT116 | 0.3 |

Potential Antimicrobial Activity

Pyridine derivatives are known to possess a broad range of antimicrobial activities against both bacteria and fungi.[7] The structural features of ECCMI, including the halogenated pyridine ring, suggest it could have potential as an antimicrobial agent.

Hypothesized Mechanism of Action: Disruption of Cell Membrane Integrity

The lipophilic nature of the pyridine ring combined with the electronegative chloro and cyano groups may allow ECCMI to intercalate into the lipid bilayer of microbial cell membranes. This could disrupt membrane potential, increase permeability, and lead to the leakage of essential intracellular components, ultimately resulting in cell death.

Experimental Workflow: Assessing Antimicrobial Efficacy

Caption: Workflow for evaluating the antimicrobial activity of ECCMI.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

- Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight at 37°C.

- Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Microdilution Plate:

- Prepare serial twofold dilutions of ECCMI in MHB in a 96-well microplate. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

- Include a positive control well (inoculum without ECCMI) and a negative control well (broth without inoculum).

3. Inoculation and Incubation:

- Add the prepared bacterial inoculum to each well containing the serially diluted ECCMI.

- Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

- Visually inspect the wells for turbidity. The MIC is the lowest concentration of ECCMI at which there is no visible growth.

| Microorganism | Compound | Hypothetical MIC (µg/mL) |

| S. aureus (Gram-positive) | ECCMI | 16 |

| E. coli (Gram-negative) | ECCMI | 64 |

| S. aureus (Gram-positive) | Vancomycin (Control) | 1 |

| E. coli (Gram-negative) | Ciprofloxacin (Control) | 0.015 |

Potential Anti-inflammatory Activity

Certain cyanopyridine derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for ECCMI.[7]

Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

ECCMI may exert anti-inflammatory effects by modulating signaling pathways involved in the production of pro-inflammatory mediators. For instance, it could potentially inhibit the activity of enzymes like cyclooxygenase (COX) or interfere with transcription factors such as NF-κB, which are central to the inflammatory response.

Experimental Workflow: Investigating Anti-inflammatory Effects

Caption: Workflow for assessing the anti-inflammatory potential of ECCMI.

Detailed Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

This protocol describes an in vitro model to assess the anti-inflammatory activity of a compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated macrophages.

1. Cell Culture and Stimulation:

- Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed the cells in a 24-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of ECCMI for 1-2 hours.

2. LPS Challenge and Sample Collection:

- Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control and an LPS-only control.

- After incubation, collect the cell culture supernatants for analysis.

3. Measurement of Inflammatory Mediators:

- Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatants, following the manufacturer's instructions.

- Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

4. Data Analysis:

- Compare the levels of NO and cytokines in the ECCMI-treated groups to the LPS-only control to determine the inhibitory effect of the compound.

| Treatment | Hypothetical NO Production (µM) | Hypothetical TNF-α Production (pg/mL) |

| Untreated Control | 2.1 | 50 |

| LPS (1 µg/mL) | 45.3 | 3500 |

| LPS + ECCMI (10 µM) | 28.7 | 2100 |

| LPS + ECCMI (50 µM) | 15.6 | 1200 |

Conclusion

While this compound remains a largely uncharacterized compound, its chemical structure firmly places it within the versatile and biologically active class of cyanopyridine derivatives. Based on the extensive research on related compounds, ECCMI holds significant potential as an anticancer, antimicrobial, or anti-inflammatory agent. The experimental workflows and detailed protocols provided in this guide offer a robust framework for systematically investigating these potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and mechanisms of action of ECCMI, which could lead to the development of novel therapeutic agents.

References

- A review: Biological activities of novel cyanopyridine derivatives. (2023). Archiv der Pharmazie. [Link]

- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. (Date not available). Medicinal Chemistry Research. [Link]

- Substituted cyanopyridine derivatives as anticancer agents. (Date not available).

- Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. (2025, June 17). Journal of Biochemical and Molecular Toxicology. [Link]

- LookChem. (Date not available).

Sources

- 1. Buy this compound | 40108-12-1 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 40108-12-1 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Ethyl 2-chloro-3-cyano-6-methylisonicotinate: A Versatile Scaffold in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a highly functionalized pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its unique arrangement of chloro, cyano, and ethyl ester functional groups on a methyl-substituted pyridine ring makes it a valuable starting material for constructing a diverse array of more complex heterocyclic systems.[3] While direct studies on the specific mechanism of action of this compound are not extensively documented, its utility as a precursor for biologically active molecules is well-established. This guide provides a comprehensive overview of its chemical properties, synthetic applications, and the potential pharmacological relevance of the molecular classes derived from it.

Chemical Profile and Reactivity

This compound (C₁₀H₉ClN₂O₂) is a solid at room temperature with a melting point of approximately 58°C.[3] Its molecular structure is characterized by a pyridine core, which is a common motif in numerous bioactive compounds. The key to its synthetic versatility lies in the reactivity of its substituents.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |

| Molecular Weight | 224.64 g/mol | [4] |

| CAS Number | 40108-12-1 | [5] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 387.7°C at 760 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

The chloro and cyano groups are particularly important for its chemical reactivity. The chloro group can readily undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3] The cyano group can be hydrolyzed to a carboxylic acid or participate in cyclization reactions to form fused heterocyclic systems.[3]

Caption: Reactivity of this compound.

Synthetic Applications and Potential Pharmacological Relevance of Derivatives

This compound serves as a foundational building block for a variety of heterocyclic compounds with potential therapeutic applications.[1][3] The pyridine scaffold is present in many existing drugs, and derivatives of this compound are investigated for a range of biological activities.[6]

Synthesis of Anti-Inflammatory Agents

Isonicotinic acid derivatives have been explored for their anti-inflammatory properties.[7] Some of these compounds are believed to exert their effects by inhibiting the production of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory cascade.[7] The synthesis of isonicotinates with lipophilic characteristics has been a strategy to enhance their anti-inflammatory potential.[7]

Caption: Potential anti-inflammatory mechanism of isonicotinic acid derivatives.

Development of Anticancer Agents

The 2-oxo-3-cyanopyridine scaffold, which can be synthesized from precursors like this compound, is found in compounds with promising anticancer activity.[6] One such example is Milrinone, a phosphodiesterase inhibitor.[6] Other derivatives have shown potential through interference with targets like PIM-1 Kinase and Survivin protein.[6]

Caption: Potential anticancer targets of 2-oxo-3-cyanopyridine derivatives.

Representative Experimental Protocol: Synthesis of a Derivative

The following is a general protocol for a nucleophilic substitution reaction, illustrating the use of this compound as a synthetic intermediate. This protocol is based on the known reactivity of the chloro group.[3]

Objective: To synthesize an amino-derivative of this compound.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

A suitable solvent (e.g., ethanol, DMF)

-

A non-nucleophilic base (e.g., triethylamine), if necessary

-

Standard laboratory glassware and purification equipment (e.g., for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add the amine (1.1-1.5 equivalents) to the solution. If the amine salt is formed, a base may be added to liberate the free amine.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired amino-derivative.

-

Characterization: The structure of the final product is confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Caption: General workflow for the synthesis of an amino-derivative.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. While its own biological mechanism of action is not a primary area of research, its strategic importance lies in its ability to serve as a precursor for a wide range of heterocyclic compounds with significant potential in drug discovery and development. The functional groups on the pyridine ring provide multiple avenues for synthetic modification, enabling the creation of diverse molecular libraries for screening against various therapeutic targets. Future research will likely continue to leverage the reactivity of this compound to explore novel chemical space in the quest for new and effective therapeutic agents.

References

- LookChem.

- PharmaCompass. 2-Chloro-3-cyanopyridine. [Link]

- ResearchGate.

- National Institutes of Health. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Chempanda.

- Sourcing 2-Chloro-3-Cyanopyridine: A Guide for Pharmaceutical Procurement Managers. [Link]

- LookChem.

Sources

- 1. Cas 40108-12-1,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 40108-12-1 [smolecule.com]

- 4. This compound CAS#: 40108-12-1 [m.chemicalbook.com]

- 5. This compound | 40108-12-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

discovery of novel isonicotinate derivatives

An In-Depth Technical Guide to the Discovery of Novel Isonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a foundational scaffold in medicinal chemistry, and its isomers, including isonicotinic acid (pyridine-4-carboxylic acid), serve as the basis for numerous therapeutic agents.[1][2] Derivatives of isonicotinic acid, known as isonicotinates, have demonstrated a vast range of biological activities, leading to the development of drugs for conditions spanning from tuberculosis to inflammation.[3][4][5] This guide provides a comprehensive overview of the discovery process for novel isonicotinate derivatives, from rational design and synthesis to biological evaluation and mechanism of action studies. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and explore the structure-activity relationships that govern the therapeutic potential of this versatile chemical class. This document is intended to serve as a practical resource for researchers engaged in the exploration and development of next-generation therapeutics based on the isonicotinate core.

The Isonicotinate Scaffold: A Pillar of Medicinal Chemistry

Isonicotinic acid is an organic compound consisting of a pyridine ring substituted with a carboxylic acid at the 4-position.[6] Its derivatives are a cornerstone of drug discovery due to the pyridine ring's unique electronic properties and its ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking.[1] This structural versatility allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.

The therapeutic value of this scaffold is well-established, with marketed drugs including:

-

Isoniazid: A primary drug for the treatment of tuberculosis.[3][4][5]

-

Dexamethasone Isonicotinate: An anti-inflammatory and anti-allergic corticosteroid.[3][4]

-

Enisamium: An antiviral agent used against influenza.[1]

Recent research continues to uncover new applications for isonicotinate derivatives, particularly in the fields of inflammation, oncology, and infectious diseases, making this an active and promising area of investigation.[3][4][7]

A Conceptual Workflow for Novel Derivative Discovery

The path from a conceptual molecule to a validated lead compound is a systematic process. The following workflow outlines the critical stages in the . The rationale behind this multi-step approach is to progressively filter and refine candidates, ensuring that resources are focused on compounds with the highest potential for therapeutic success.

Experimental Protocol: Synthesis of Nitrophenyl Isonicotinate

This protocol describes the synthesis of an isonicotinate ester, a key intermediate for creating derivatives with varied lipophilicity and biological activity. [3]The use of DCC facilitates the formation of a reactive intermediate, which is then attacked by the nucleophilic hydroxyl group of nitrophenol, while DMAP acts as a catalyst to accelerate the reaction.

Materials:

-

Isonicotinic acid

-

meta- or para-nitrophenol

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

4-dimethylaminopyridine (DMAP)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, dissolve isonicotinic acid (1.0 eq) in anhydrous DMF.

-

Add the desired nitrophenol (meta or para) (1.0 eq) to the solution.

-

Add DMAP (0.1 eq) as a catalyst.

-

In a separate container, dissolve DCC (1.1 eq) in a minimal amount of DMF.

-

Slowly add the DCC solution to the reaction mixture at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the target isonicotinate ester.

Structural Characterization and Validation

Confirming the identity and purity of newly synthesized compounds is a non-negotiable step for ensuring the reliability of subsequent biological data. A combination of spectroscopic techniques is employed for comprehensive characterization.

| Technique | Purpose | Typical Observations for Isonicotinate Derivatives |

| ¹H & ¹³C NMR | Determines the carbon-hydrogen framework of the molecule. | Confirms the presence of the pyridine ring protons, the substituent protons, and the carbonyl carbon. [8] |

| FTIR Spectroscopy | Identifies functional groups present in the molecule. | Shows characteristic peaks for C=O (ester/amide), C=N (pyridine ring), and aromatic C-H bonds. [8][9] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Provides the exact mass of the synthesized compound, confirming its molecular formula. [8] |

| Single-Crystal X-ray | Elucidates the three-dimensional atomic structure. | Provides definitive proof of structure, including stereochemistry and crystal packing. [8] |

Biological Evaluation: From In Vitro Screening to Mechanism of Action

Once synthesized and validated, novel derivatives undergo biological testing to assess their therapeutic potential.

Case Study: Anti-Inflammatory and ROS Inhibitory Activity

Background: Inflammation is a biological defense response often linked to the overproduction of Reactive Oxygen Species (ROS) by immune cells. [3]These highly reactive molecules can trigger signaling cascades that perpetuate the inflammatory state. Therefore, inhibiting ROS production is a promising therapeutic strategy for inflammatory disorders. [3]Many isonicotinic acid derivatives have been investigated for their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key player in inflammation. [1][4]

Experimental Protocol: In Vitro ROS Inhibition Assay

This protocol measures the ability of a compound to inhibit the production of ROS from whole blood phagocytes. The choice of a luminol-based chemiluminescence assay provides a highly sensitive and quantitative readout of ROS levels.

Materials:

-

Hanks Balanced Salt Solution (HBSS++)

-

Luminol

-

Zymosan A

-

Fresh human whole blood

-

Test compounds (isonicotinate derivatives)

-

Ibuprofen (standard drug/positive control)

-

96-well microplate

-

Chemiluminescence plate reader

Procedure:

-

Prepare solutions of test compounds and the standard drug (Ibuprofen) in an appropriate solvent (e.g., DMSO), then dilute in HBSS++.

-

Dilute fresh human whole blood 1:50 in HBSS++.

-

In a 96-well white plate, add 25 µL of the diluted whole blood to each well.

-

Add 25 µL of the test compound solution at various concentrations to the wells.

-

Incubate the plate at 37°C for 20 minutes in the thermostat of the luminometer.

-

Prepare the stimulus solution by adding 25 µL of Zymosan A (opsonized) and 25 µL of luminol to each well to trigger the oxidative burst.

-

Immediately begin measuring the chemiluminescence (light emission) every 2 minutes for a total of 50 minutes.

-

Calculate the percent inhibition relative to the control (no compound) and determine the IC₅₀ value, which is the concentration required to inhibit ROS production by 50%.

Case Study: Anticancer Activity

Certain isonicotinic acid derivatives have been developed as potential anticancer agents, particularly those targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers. [7] Illustrative Data: The following table summarizes the inhibitory activity of hypothetical isonicotinate derivatives against cancer cell lines known for high EGFR expression. [7]

| Compound | Target Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Derivative A | A549 (Human Lung Cancer) | 5.2 |

| Derivative B | HCT-116 (Human Colon Cancer) | 8.1 |

| Derivative C | MCF-7 (Human Breast Cancer) | 6.5 |

Driving Discovery with Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing lead compounds. By systematically modifying the structure of a hit compound and observing the effect on biological activity, researchers can deduce which chemical features are essential for potency and selectivity.

For example, in a series of anti-inflammatory isonicotinates, it was found that manipulating the lipophilicity through the addition of alkyl chains significantly impacted activity. [3]

| Compound ID | Structural Modification | Linker Position | Key Feature | ROS Inhibition IC₅₀ (µg/mL) [3] |

|---|---|---|---|---|

| 5 | meta-aminophenol | meta | No lipophilic chain | 1.42 ± 0.1 |

| 6 | para-aminophenol | para | No lipophilic chain | 2.65 ± 0.2 |

| 8a | Acetyl group on linker | para | Short lipophilic chain | 15.3 ± 1.2 |

| 8b | Butyryl group on linker | para | Moderate lipophilic chain | 3.1 ± 0.5 |

| Ibuprofen | Standard Drug | N/A | N/A | 11.2 ± 1.9 |

SAR Insights:

-

The absence of a lipophilic chain in compound 5 resulted in the highest potency, suggesting that for this particular scaffold, increased lipophilicity is not beneficial. [3]* A moderate-length alkyl chain (8b ) was more effective than a very short one (8a ), indicating an optimal range for lipophilicity if it is to be included. [3]* The position of the linker (meta vs. para) also plays a critical role in determining the compound's activity. [3]

Conclusion and Future Directions

The isonicotinate scaffold remains a highly versatile and fruitful starting point for the discovery of novel therapeutics. Its proven track record and chemical tractability ensure its continued relevance in drug development. Future research will likely focus on several key areas:

-

Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Combination Therapies: Exploring the synergistic effects of isonicotinate derivatives with existing drugs, particularly in oncology and infectious diseases.

-

Advanced Drug Delivery: Developing novel formulations or prodrug strategies to improve the pharmacokinetic profiles of potent isonicotinate compounds.

-

Green Synthesis: Expanding the use of environmentally friendly synthetic methods, such as solid-state reactions, to reduce the ecological impact of drug manufacturing. [10] By integrating rational design, efficient synthesis, and rigorous biological evaluation, the discovery of next-generation isonicotinate derivatives holds immense promise for addressing unmet medical needs.

References

- Yaqoob, S., Nasim, N., Khanam, R., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272.

- Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Hoffmann-La Roche. (2007). Process for preparation of isonicotinic acid derivatives. Google Patents. EP1812392A1.

- Chen, X.-T., et al. (Date not available). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Chemistry Letters, Oxford Academic.

- Hoffmann-La Roche. (2006). Process for preparation of isonicotinic acid derivatives. Google Patents. WO2006048172A1.

- Wuxi Apptec Co Ltd. (2019). Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents. CN109942566B.

- Siddiqui, N., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.

- Gomez-Coca, S., et al. (Date not available). The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. MDPI.

- Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.

- Al-Ostoot, F.H., et al. (Date not available). Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. PubMed.

- Jenkins, D.E. (1953). The role of isonicotinic acid derivatives in the treatment of tuberculosis. Southern Medical Journal, 46(11), 1052-7.

- ResearchGate. (Date not available). Drugs in the market having isonicotinoyl cores. ResearchGate.

- National Center for Biotechnology Information. (n.d.). Isonicotinate. PubChem Compound Database. CID 3963005.

- Wikipedia. (n.d.). Isonicotinic acid. Wikipedia.

- Shulgina, M.V., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future Microbiology, 15(10), 869-879.

- Kandasamy, S., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The role of isonicotinic acid derivatives in the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 7. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 8. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Introduction

Ethyl 2-chloro-3-cyano-6-methylisonicotinate, with the CAS Number 40108-12-1, is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.[1][2] Its unique arrangement of functional groups—a chloro group at the 2-position, a cyano group at the 3-position, an ethyl ester at the 4-position, and a methyl group at the 6-position—renders it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications, with a focus on its utility for researchers in medicinal chemistry and materials science. The presence of multiple reactive sites on the pyridine core allows for a variety of chemical transformations, making it a key precursor for the development of novel pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

This compound is a solid at room temperature with a melting point of approximately 58°C.[1][2] Its molecular formula is C₁₀H₉ClN₂O₂, with a corresponding molecular weight of 224.64 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate | [1] |

| CAS Number | 40108-12-1 | [1] |

| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |

| Molecular Weight | 224.64 g/mol | [1] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 387.7 °C at 760 mmHg | [2] |

| Density | ~1.3 g/cm³ | [2] |

| Appearance | Solid | [1] |

Synthesis

Representative Synthetic Protocol

This protocol is a generalized procedure based on the synthesis of similar 2-chloro-3-cyanopyridine derivatives.

Step 1: Knoevenagel Condensation The synthesis can commence with a Knoevenagel condensation of ethyl cyanoacetate with an appropriate β-ketoester or a related species to form a dihydropyridone intermediate.

Step 2: Chlorination The resulting pyridone is then subjected to chlorination to introduce the chloro group at the 2-position. A common reagent for this transformation is phosphorus oxychloride (POCl₃).

Step 3: Aromatization The final step involves aromatization to yield the desired this compound.

Experimental Details (Representative)

-

Materials: Ethyl cyanoacetate, a suitable β-ketoester (e.g., ethyl acetoacetate), a base catalyst (e.g., piperidine), phosphorus oxychloride, and appropriate solvents.

-

Procedure:

-

To a solution of the β-ketoester and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and isolate the precipitated dihydropyridone by filtration.

-

Treat the dried dihydropyridone with an excess of phosphorus oxychloride and heat the mixture to reflux for 2-4 hours.

-

Carefully quench the reaction mixture by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-

Caption: Representative synthetic workflow for this compound.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely published, a combination of predicted data and analysis of structurally similar compounds can provide an expected spectroscopic profile.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern with an approximate 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 225.04253 |

| [M+Na]⁺ | 247.02447 |

| [M-H]⁻ | 223.02797 |

| [M]⁺ | 224.03470 |

Data predicted by PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl (CH₃) | 1.3 - 1.5 | Triplet (t) | 3H |

| Ethyl (CH₂) | 4.3 - 4.5 | Quartet (q) | 2H |

| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | 3H |

| Pyridine (H-5) | 7.5 - 7.7 | Singlet (s) | 1H |

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (δ, ppm) |

| Ethyl (CH₃) | ~14 |

| Ethyl (CH₂) | ~62 |

| Methyl (CH₃) | ~25 |

| Cyano (CN) | ~115 |

| Pyridine Carbons | 120 - 165 |

| Ester Carbonyl (C=O) | ~168 |

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups, offering several avenues for further chemical modification.

Nucleophilic Aromatic Substitution at the 2-Position

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of functional groups, including amines, alcohols, and thiols, leading to the formation of new derivatives.

Caption: Nucleophilic substitution at the 2-position.

Reactions of the Cyano Group

The cyano group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be reduced to an amine or participate in cycloaddition reactions.

Reactions of the Ester Group

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters via transesterification. It can also be reduced to an alcohol.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Drug Development: The substituted pyridine core is a common scaffold in many biologically active compounds. This molecule serves as a starting point for the synthesis of novel compounds for drug discovery programs.[1]

-